molecular formula C24H24N2O3S B2763251 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-74-0

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2763251
CAS No.: 898447-74-0
M. Wt: 420.53
InChI Key: PITLWQHNYUMSLA-UHFFFAOYSA-N
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Description

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The tetrahydroquinoline structure is a prevalent motif in numerous biologically active compounds and pharmaceuticals, with documented applications in research areas including immunology, inflammation, and oncology . Tetrahydroquinoline derivatives have been identified as potent inhibitors of Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) activity . RORγ is a nuclear receptor that plays a critical role in the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17) . Given the central role of the IL-17 pathway in autoimmune and inflammatory diseases, RORγ inhibitors represent a significant area of investigative research for potential therapeutic applications . Furthermore, structurally related compounds incorporating nitrogen-containing heterocycles, such as indole and tetrahydroquinoline, are frequently explored in drug discovery for their anti-cancer properties and as inhibitors of various biological targets, including histone deacetylases (HDACs) . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-5-9-20(10-6-17)24(27)25-21-12-11-19-4-3-15-26(23(19)16-21)30(28,29)22-13-7-18(2)8-14-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLWQHNYUMSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline intermediate with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with 4-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiolates

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Reduced amine derivatives

    Substitution: Azide or thiolate substituted derivatives

Scientific Research Applications

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
  • 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. The presence of the tosyl group also adds to its distinct properties, making it a valuable compound for various research applications.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. The compound integrates a benzamide framework with a tosylated tetrahydroquinoline moiety and a methyl substituent, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

PropertyValue
Molecular Weight 356.43 g/mol
CAS Registry Number Not specified
IUPAC Name 4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide
Molecular Formula C24H25N3O5S

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Nitration : Introduction of the nitro group to the benzene ring.
  • Amidation : Formation of the benzamide core.
  • Tosylation : Protection of the amine group with a tosyl group.
  • Cyclization : Formation of the tetrahydroquinoline ring.

Each step requires specific conditions to optimize yield and purity .

Biological Activity

The biological activity of this compound has been explored in various studies:

The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors within biological systems. The nitro group may participate in redox reactions, while the tosyl group could act as a leaving group in substitution reactions. The tetrahydroquinoline moiety is hypothesized to engage with biological receptors, potentially modulating their activity.

Pharmacological Applications

Research indicates that this compound may exhibit significant anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study on similar tetrahydroquinoline derivatives demonstrated their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.
  • Another research focused on the anti-inflammatory effects of related benzamide derivatives showed significant reduction in edema in animal models.

These findings suggest that this compound could share similar therapeutic benefits.

Data Table: Comparison with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound356.43 g/molAnti-inflammatory; Anticancer
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide342.40 g/molModerate anticancer
4-methyl-N-(quinolin-7-yl)benzamide310.35 g/molLimited activity

Q & A

Q. Key parameters for optimization :

ParameterOptimal ConditionsReference
Reaction temperature0–5°C (acylation step)
SolventDichloromethane or DMF
CatalystPyridine (for tosylation)

Advanced: How can structural modifications enhance the compound’s kinase inhibitory activity?

Answer:
Structure-activity relationship (SAR) studies of analogous tetrahydroquinoline derivatives suggest:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide’s para position improve kinase binding affinity by enhancing electrophilicity .
  • Steric effects : Bulky substituents on the tosyl group may hinder interactions with ATP-binding pockets, reducing activity .
  • Hydrogen bonding : The sulfonamide oxygen in the tosyl group participates in critical H-bonding with kinase residues (e.g., hinge region of EGFR), as observed in crystallographic studies of related compounds .

Q. Methodological approach :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes against kinase targets (e.g., JAK2, EGFR).
  • In vitro kinase assays : Compare IC₅₀ values of derivatives using ADP-Glo™ kinase assays .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Critical characterization methods include:

NMR spectroscopy :

  • ¹H NMR : Confirm regioselectivity of the tosyl and benzamide groups (e.g., aromatic proton splitting patterns) .
  • ¹³C NMR : Identify carbonyl signals (~165–170 ppm for amides) .

Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. Experimental validation :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill curves : Evaluate bactericidal vs. bacteriostatic effects .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
  • Stability assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Q. Decomposition pathways :

  • Hydrolysis of the amide bond under acidic/basic conditions .
  • Sulfonamide oxidation in the presence of peroxides .

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